molecular formula C13H15FO4 B7998451 O2-Ethyl O1-[2-(3-fluoro-4-methylphenyl)ethyl] oxalate

O2-Ethyl O1-[2-(3-fluoro-4-methylphenyl)ethyl] oxalate

Cat. No.: B7998451
M. Wt: 254.25 g/mol
InChI Key: PRPYWXOZMHMWJH-UHFFFAOYSA-N
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Description

O2-Ethyl O1-[2-(3-fluoro-4-methylphenyl)ethyl] oxalate is an organic compound with a complex structure that includes an oxalate ester and a fluorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O2-Ethyl O1-[2-(3-fluoro-4-methylphenyl)ethyl] oxalate typically involves the esterification of oxalic acid with the corresponding alcohol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

O2-Ethyl O1-[2-(3-fluoro-4-methylphenyl)ethyl] oxalate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The fluorinated aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

O2-Ethyl O1-[2-(3-fluoro-4-methylphenyl)ethyl] oxalate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s fluorinated aromatic ring makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which O2-Ethyl O1-[2-(3-fluoro-4-methylphenyl)ethyl] oxalate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated aromatic ring can enhance binding affinity and specificity, while the oxalate ester may participate in hydrolysis reactions, releasing active intermediates.

Comparison with Similar Compounds

Similar Compounds

  • O2-Ethyl O1-[2-(4-fluoro-3-methylphenyl)ethyl] oxalate
  • O2-Ethyl O1-[2-(3-fluoro-4-methoxyphenyl)ethyl] oxalate

Uniqueness

O2-Ethyl O1-[2-(3-fluoro-4-methylphenyl)ethyl] oxalate is unique due to the specific positioning of the fluorine and methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

1-O-ethyl 2-O-[2-(3-fluoro-4-methylphenyl)ethyl] oxalate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO4/c1-3-17-12(15)13(16)18-7-6-10-5-4-9(2)11(14)8-10/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPYWXOZMHMWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCCC1=CC(=C(C=C1)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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